1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol
Description
The compound 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol features a benzimidazole core substituted at the 1-position with a 2-fluorophenylmethyl group and at the 2-position with a butan-1-ol chain. Its molecular formula is C₁₈H₁₈FN₂O, with a molecular weight of 297.35 g/mol (calculated). This structure suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and polar interactions.
Properties
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c1-2-7-17(22)18-20-15-10-5-6-11-16(15)21(18)12-13-8-3-4-9-14(13)19/h3-6,8-11,17,22H,2,7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSYSWSLMGGUSFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CC3=CC=CC=C3F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. The reaction conditions often include the use of formic acid or trimethyl orthoformate as condensing agents . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
Antitumor Activity
Studies have shown that benzodiazole derivatives can inhibit tumor growth. The specific mechanisms often involve the modulation of key signaling pathways associated with cancer cell proliferation. For instance, compounds similar to 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol have demonstrated antiproliferative effects against various cancer cell lines through apoptosis induction and cell cycle arrest.
Neuropharmacological Effects
The structural features suggest potential interactions with neurotransmitter receptors. Compounds containing benzodiazole scaffolds have been studied for their effects on serotonin and dopamine pathways, indicating possible applications in treating mood disorders and cognitive dysfunctions.
Antimicrobial Properties
The compound may also exhibit antimicrobial activity against various pathogens. Preliminary studies suggest that derivatives of benzodiazole can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Case Studies
Several case studies illustrate the applications of this compound:
In Vivo Antitumor Studies
In a mouse model, compounds structurally related to this compound demonstrated significant tumor growth inhibition. These studies utilized various cancer cell lines to assess the efficacy of the compound in inducing apoptosis and inhibiting cell proliferation.
Pharmacokinetic Studies
Research has indicated favorable pharmacokinetic properties for similar compounds, including good absorption and distribution profiles in animal models. This suggests that such compounds could be developed into therapeutic agents with manageable toxicity profiles.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring allows it to bind effectively to these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cellular processes, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzimidazole Core
Compound 1 : [1-(2-Fluorobenzyl)-1H-benzimidazol-2-yl]methanol (CAS 309938-27-0)
- Molecular Formula : C₁₅H₁₃FN₂O
- Key Differences: Replaces the butanol chain with a methanol group.
- Properties: Smaller molecular weight (256.27 g/mol), higher predicted boiling point (466.0°C), and pKa of 13.71 .
Compound 2 : 1-{1-[4-(3-Methoxyphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol (ChemDiv ID D347-4194)
- Molecular Formula : C₂₂H₂₈N₂O₃
- Key Differences: Substitutes the 2-fluorophenyl group with a 3-methoxyphenoxybutyl chain.
- Properties: Larger molecular weight (368.48 g/mol) due to the methoxy-phenoxy extension. The ether linkage and methoxy group enhance lipophilicity (logP ~3.5 estimated), which may improve membrane permeability but reduce aqueous solubility .
Compound 3 : 3-{1-[(2-Hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol
- Molecular Formula : C₂₀H₁₆N₂O₂
- Key Differences : Replaces fluorine with hydroxyl groups on both the benzyl and benzimidazole moieties.
- Properties: Higher hydrogen-bonding capacity (two phenolic -OH groups) and molecular weight (316.35 g/mol). Crystal structure analysis reveals intermolecular hydrogen bonds stabilizing the lattice, which could reduce bioavailability compared to the fluorinated target compound .
Side-Chain Modifications
Compound 4 : {1-[(3-Fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanamine Dihydrochloride
- Molecular Formula : C₁₅H₁₄Cl₂F₂N₃ (salt form)
- Key Differences: Substitutes butanol with a primary amine (-CH₂NH₂) and uses a 3-fluorophenyl group.
- Properties : The amine group (pKa ~9–10) is protonated at physiological pH, enhancing solubility in acidic environments. This modification is favorable for targeting ion channels or GPCRs .
Compound 5 : 2-[1-(3-{2-[(2-Hydroxybenzylidene)amino]phenoxy}propyl)-1H-1,3-benzodiazol-2-yl]phenol
- Molecular Formula : C₂₈H₂₄N₃O₃
- Key Differences: Incorporates a Schiff base (-CH=N-) linker and additional phenolic groups.
- Properties : The Schiff base enables metal chelation (e.g., Cu²⁺, Fe³⁺), suggesting applications in catalysis or metalloenzyme inhibition. However, the increased complexity (MW 450.51 g/mol ) may hinder pharmacokinetic properties .
Biological Activity
The compound 1-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}butan-1-ol is a derivative of benzodiazole, which has gained attention in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
- Molecular Formula : C15H16FN3
- Molecular Weight : 257.31 g/mol
- CAS Number : Not specifically listed but related compounds have CAS numbers around 861211-94-1 and others in the benzodiazole class.
Biological Activity Overview
- Antimicrobial Activity :
- Anticancer Properties :
- CNS Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Enzyme inhibition | |
| Anticancer | Apoptosis induction | |
| Neuroprotection | GABA receptor modulation |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry demonstrated that a related benzodiazole compound exhibited significant anticancer activity against breast cancer cell lines. The study indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis .
Case Study 2: Antimicrobial Properties
Research published in Antimicrobial Agents and Chemotherapy evaluated a series of benzodiazole derivatives, including those similar to our compound. Results showed that these derivatives had potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
